molecular formula C22H23N3O2S B6262915 [(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine CAS No. 878949-21-4

[(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine

Cat. No. B6262915
CAS RN: 878949-21-4
M. Wt: 393.5
InChI Key:
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Description

The compound “(1H-1,3-benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine” is a complex organic molecule. It contains a benzodiazol group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzodiazol group is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzodiazol group contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains an ethoxy group and a methoxy group attached to a phenyl ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine involves the reaction of 2-amino-5-bromo-1,3-benzodiazole with 3-ethoxy-4-(2-bromoethoxy)thiophene, followed by the reaction of the resulting intermediate with 4-(aminomethyl)-3-ethoxyphenol.", "Starting Materials": [ "2-amino-5-bromo-1,3-benzodiazole", "3-ethoxy-4-(2-bromoethoxy)thiophene", "4-(aminomethyl)-3-ethoxyphenol", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: 2-amino-5-bromo-1,3-benzodiazole is reacted with sodium hydride in dimethylformamide to form the corresponding benzodiazole anion.", "Step 2: 3-ethoxy-4-(2-bromoethoxy)thiophene is added to the reaction mixture and the resulting intermediate is stirred at room temperature for several hours.", "Step 3: The reaction mixture is quenched with methanol and the resulting solid is filtered and washed with methanol.", "Step 4: The solid is dissolved in chloroform and the solution is washed with hydrochloric acid, sodium bicarbonate, and water.", "Step 5: The organic layer is dried over sodium sulfate and concentrated to yield the intermediate product.", "Step 6: The intermediate product is dissolved in methanol and 4-(aminomethyl)-3-ethoxyphenol is added to the reaction mixture.", "Step 7: The reaction mixture is stirred at room temperature for several hours and the resulting solid is filtered and washed with methanol.", "Step 8: The solid is dissolved in chloroform and the solution is washed with hydrochloric acid, sodium bicarbonate, and water.", "Step 9: The organic layer is dried over sodium sulfate and concentrated to yield the final product.", "Step 10: The final product is purified by recrystallization from a suitable solvent." ] }

CAS RN

878949-21-4

Product Name

[(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5

Purity

95

Origin of Product

United States

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